![molecular formula C9H5FN2O2 B13583275 (E)-2-fluoro-5-(2-nitrovinyl)benzonitrile](/img/structure/B13583275.png)
(E)-2-fluoro-5-(2-nitrovinyl)benzonitrile
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Overview
Description
(E)-2-fluoro-5-(2-nitrovinyl)benzonitrile is an organic compound that features a fluoro group, a nitrovinyl group, and a benzonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-fluoro-5-(2-nitrovinyl)benzonitrile typically involves the reaction of 2-fluoro-5-formylbenzonitrile with nitroethane under basic conditions. The reaction proceeds via a Knoevenagel condensation, where the aldehyde group of 2-fluoro-5-formylbenzonitrile reacts with the nitroethane to form the nitrovinyl group .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
(E)-2-fluoro-5-(2-nitrovinyl)benzonitrile can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas with a palladium catalyst.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Cycloaddition: The nitrovinyl group can participate in cycloaddition reactions, such as the [3+2] cycloaddition with azides to form triazoles.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Cycloaddition: Azides in the presence of a catalyst like silver nanoparticles.
Major Products Formed
Reduction: Formation of (E)-2-fluoro-5-(2-aminovinyl)benzonitrile.
Substitution: Formation of various substituted benzonitriles depending on the nucleophile used.
Cycloaddition: Formation of 1,2,3-triazoles.
Scientific Research Applications
(E)-2-fluoro-5-(2-nitrovinyl)benzonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential pharmacological properties.
Industry: Used in the synthesis of materials with specific properties.
Mechanism of Action
The mechanism of action of (E)-2-fluoro-5-(2-nitrovinyl)benzonitrile depends on its specific application. For example, in cycloaddition reactions, the nitrovinyl group acts as an electron-deficient alkene, facilitating the reaction with electron-rich azides to form triazoles. The molecular targets and pathways involved would vary based on the specific reaction or application being studied .
Comparison with Similar Compounds
Similar Compounds
(E)-4-(2-nitrovinyl)benzonitrile: Similar structure but lacks the fluoro group.
2-fluoro-5-formylbenzonitrile: Precursor in the synthesis of (E)-2-fluoro-5-(2-nitrovinyl)benzonitrile.
Uniqueness
This compound is unique due to the presence of both a fluoro group and a nitrovinyl group on the benzonitrile ring.
Properties
Molecular Formula |
C9H5FN2O2 |
---|---|
Molecular Weight |
192.15 g/mol |
IUPAC Name |
2-fluoro-5-[(E)-2-nitroethenyl]benzonitrile |
InChI |
InChI=1S/C9H5FN2O2/c10-9-2-1-7(3-4-12(13)14)5-8(9)6-11/h1-5H/b4-3+ |
InChI Key |
MQXGRLLKUKVNSU-ONEGZZNKSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1/C=C/[N+](=O)[O-])C#N)F |
Canonical SMILES |
C1=CC(=C(C=C1C=C[N+](=O)[O-])C#N)F |
Origin of Product |
United States |
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